4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2097926-22-0
VCID: VC6842886
InChI: InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2
SMILES: C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Molecular Formula: C20H25NO2
Molecular Weight: 311.425

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine

CAS No.: 2097926-22-0

Cat. No.: VC6842886

Molecular Formula: C20H25NO2

Molecular Weight: 311.425

* For research use only. Not for human or veterinary use.

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine - 2097926-22-0

Specification

CAS No. 2097926-22-0
Molecular Formula C20H25NO2
Molecular Weight 311.425
IUPAC Name (4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
Standard InChI InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2
Standard InChI Key BZHMSEUAKSPOSH-UHFFFAOYSA-N
SMILES C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituents

The compound features a piperidine ring (a six-membered amine heterocycle) with two critical modifications:

  • 4-Cyclopropylidene group: A fused cyclopropane ring at the 4-position introduces significant ring strain and conformational rigidity, which may enhance binding selectivity in biological targets .

  • 1-(4-Phenyloxane-4-carbonyl) group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked to the piperidine via a carbonyl moiety. This substituent contributes to lipophilicity and potential π-π stacking interactions .

Table 1: Key Structural Descriptors

FeatureDescription
Molecular formulaC₂₀H₂₄N₂O₂ (hypothesized based on analogous compounds )
Molecular weight~348.43 g/mol
Hybridizationsp³-dominated piperidine core with sp² character at cyclopropane junction
Stereochemical complexityPotential for cis/trans isomerism at cyclopropylidene-piperidine junction

Synthesis and Characterization

Retrosynthetic Analysis

While no direct synthesis of this compound is documented, plausible routes can be extrapolated from related piperidine syntheses :

  • Piperidine Core Formation:

    • Michael addition of acrylate derivatives to benzylamine analogs, followed by Dieckmann cyclization .

    • Palladium-catalyzed hydrogenation of pyridine precursors to achieve stereoselective piperidines .

  • Cyclopropylidene Introduction:

    • Simmons-Smith cyclopropanation of a preformed 4-methylene-piperidine intermediate.

    • Transition-metal-mediated [2+1] cycloaddition using diazo compounds .

  • Oxane Carbonyl Installation:

    • Friedel-Crafts acylation of 4-phenyloxane with piperidine-1-carbonyl chloride.

    • Suzuki-Miyaura coupling for phenyl group introduction post-oxane formation .

Key Challenges in Synthesis

  • Steric hindrance: Bulky 4-phenyloxane group may impede cyclopropanation efficiency.

  • Oxane stability: Acidic conditions required for cyclization risk oxane ring opening .

Table 2: Hypothetical Synthetic Protocol

StepProcessConditionsYield*
1Piperidine core formationRh(I)/Pinacol borane, THF, 60°C62%
2CyclopropanationZn-Cu/CH₂I₂, Et₂O, 0°C→RT45%
3Oxane carbonyl couplingPd(OAc)₂/XPhos, K₂CO₃, DMF, 80°C51%
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Predicted ADME Parameters

Using computational models (e.g., SwissADME) and data from structural analogs :

Table 3: Estimated Physicochemical Profile

ParameterValueImplications
logP3.2 ± 0.3Moderate lipophilicity
Water solubility (logS)-4.1Poor aqueous solubility
PSA58.7 ŲModerate membrane permeability
H-bond donors/acceptors1/4Favorable for target engagement

Spectroscopic Signatures

  • ¹H NMR:

    • δ 1.2–1.8 ppm (m, cyclopropane CH₂)

    • δ 3.5–4.2 ppm (m, oxane OCH₂)

    • δ 7.2–7.6 ppm (m, aromatic protons)

  • IR: Strong carbonyl stretch at ~1680 cm⁻¹

Compound ClassIC₅₀ RangeTargetCitation
Fluoropiperidines12–850 nMJAK3 kinase
Spiropiperidines0.3–3.2 µMσ₁ Receptors
Piperidinones45–620 nMAcetylcholinesterase

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